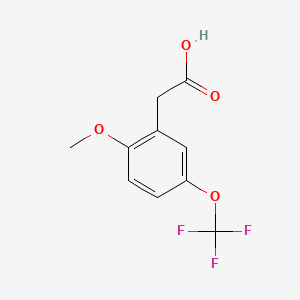

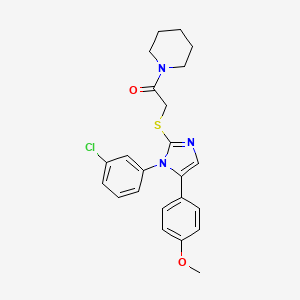

![molecular formula C11H16N2O2 B2625850 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1341844-98-1](/img/structure/B2625850.png)

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a chemical compound that has been the subject of extensive scientific research. This compound has been synthesized using various methods and has shown promising results in various research applications.

Aplicaciones Científicas De Investigación

Carbocation Chemistry and Ring Reactivity

The structure of this compound contains a cyclopropylmethyl group, which can generate nonclassical carbocations during solvolysis reactions . These nonclassical carbocations play a crucial role in controlling small ring reactivity. Researchers have explored the regio- and stereochemistry of ring opening reactions using computational models. Understanding these intermediates can guide the design of novel synthetic routes.

Organic Solvent and Intermediate Synthesis

2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]acetic acid can serve as an intermediate for synthesizing various organic compounds. For instance, it contributes to the production of pinacolone (3,3-dimethyl-2-butanone), an essential organic solvent and a precursor in pharmaceutical and pesticide synthesis . Its versatile reactivity makes it valuable in organic chemistry.

Glycosidase Inhibition

The cyclopropylcarbinyl (CC) and bicyclobutonium (BB) cations derived from this compound have been explored in glycosidase inhibition. Specifically, the BB ion aids in generating an aspartate trapping agent, which has implications in drug design and enzyme inhibition . Understanding the interactions of these ions with enzymes can lead to therapeutic advancements.

Oxadiazole Derivatives

2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]acetic acid can be modified to create oxadiazole derivatives. These compounds exhibit diverse biological activities and have potential applications in drug discovery and agrochemicals . Researchers investigate their antimicrobial, antitumor, and anti-inflammatory properties.

Propiedades

IUPAC Name |

2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-10(5-11(14)15)8(2)13(12-7)6-9-3-4-9/h9H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJHZAUVPRYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)

![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)

![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)

![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)

![Spiro[4.4]nonane-3-sulfonyl chloride](/img/structure/B2625788.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625789.png)